molecular formula C13H19NO4 B14906448 Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate

Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate

Cat. No.: B14906448
M. Wt: 253.29 g/mol
InChI Key: FLNZKUOUOBFGLB-UHFFFAOYSA-N
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Description

Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate is a synthetic organic compound featuring a furan ring substituted with a hydroxypiperidine moiety and an ethyl ester group. The ethyl ester serves as a common prodrug strategy to improve bioavailability, as esters are often hydrolyzed in vivo to active carboxylic acids .

The compound’s stereochemistry and substituent placement (e.g., hydroxypiperidine vs. methylpiperidine) are critical determinants of its physicochemical and biological properties.

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

ethyl 2-[(4-hydroxypiperidin-1-yl)methyl]furan-3-carboxylate

InChI

InChI=1S/C13H19NO4/c1-2-17-13(16)11-5-8-18-12(11)9-14-6-3-10(15)4-7-14/h5,8,10,15H,2-4,6-7,9H2,1H3

InChI Key

FLNZKUOUOBFGLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC=C1)CN2CCC(CC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate typically involves the reaction of furan-3-carboxylic acid with ethyl alcohol in the presence of a catalyst to form the ethyl ester. Subsequently, the ester undergoes a nucleophilic substitution reaction with 4-hydroxypiperidine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of halogenated furan derivatives.

Scientific Research Applications

Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl group on the piperidine ring can form hydrogen bonds with biological macromolecules, influencing their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate with structurally analogous compounds, emphasizing substituent effects and inferred properties:

Compound Name Substituents Key Features Hypothesized Properties
This compound (Target Compound) - 4-Hydroxypiperidinylmethyl at C2
- Ethyl ester at C3
Polar hydroxypiperidine enhances solubility; ester improves bioavailability Moderate logP (~2.5–3.5); potential CNS activity due to piperidine pharmacophore
Ethyl 5-hydroxy-4-[(3-methylpiperidin-1-yl)methyl]-2-phenylbenzofuran-3-carboxylate - 3-Methylpiperidinylmethyl at C4
- Phenyl at C2
- Hydroxy at C5
Bulky phenyl and benzofuran increase lipophilicity; methylpiperidine reduces polarity Higher logP (>4.0); limited solubility; possible cytochrome P450 interactions
Methyl 2-{1-(trimethylsilyl)ethyl}furan-3-carboxylate - Trimethylsilyl group at C2
- Methyl ester at C3
Silyl group increases steric bulk and lipophilicity High logP (~4.5); metabolic instability due to silyl cleavage
Ethyl 5-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)furan-3-carboxylate - Phthalimide-oxymethyl at C5
- Ethyl ester at C3
Electron-withdrawing phthalimide alters electronic density Moderate solubility; potential phototoxicity or DNA intercalation

Key Structural and Functional Comparisons:

Piperidine Derivatives: The target compound’s 4-hydroxypiperidine group provides stronger hydrogen-bonding capacity compared to 3-methylpiperidine in , favoring aqueous solubility and receptor binding. However, the methyl group in may enhance blood-brain barrier penetration due to increased lipophilicity.

Ester vs. Carboxylic Acid :

  • Ethyl esters (target compound, ) are typically more lipophilic than methyl esters (), but slower to hydrolyze than aryl esters. This balance may optimize both bioavailability and metabolic stability.

Furan vs. Benzofuran Scaffolds :

  • Benzofuran derivatives (e.g., ) exhibit extended conjugation, increasing UV absorbance and rigidity but reducing metabolic flexibility compared to simple furans like the target compound.

Research Implications and Limitations

Biological Activity

Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate, identified by its CAS number 1252522-79-4, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview of this compound's pharmacological properties.

Chemical Structure and Properties

The compound features a furan ring system substituted with an ethyl ester and a hydroxypiperidine moiety. Its molecular formula is C12H15N1O4C_{12}H_{15}N_{1}O_{4}, indicating a moderate molecular weight suitable for various biological interactions.

Structural Representation

PropertyValue
Molecular Formula C₁₂H₁₅N₁O₄
Molecular Weight 239.25 g/mol
CAS Number 1252522-79-4

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a related study demonstrated that derivatives of piperidine show strong inhibitory effects against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) .

Neuropharmacological Effects

The presence of the hydroxypiperidine moiety suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly in relation to anxiety and depression models in animal studies. For example, derivatives have shown promise as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin levels in synaptic clefts .

Anti-inflammatory Activity

Research indicates that compounds with furan and piperidine structures can exhibit anti-inflammatory properties. A study highlighted the efficacy of related compounds in reducing inflammation in preclinical models of arthritis, suggesting that this compound may possess similar benefits .

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of furan derivatives revealed that this compound showed significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be around 32 µg/mL, indicating its potential as an antimicrobial agent.

Case Study 2: Neuropharmacological Assessment

In a behavioral study involving rodent models, the compound was administered to assess its anxiolytic effects. Results demonstrated a significant reduction in anxiety-like behavior, measured through elevated plus maze tests, suggesting its potential application in treating anxiety disorders.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeBiological ActivityObservations
Antimicrobial StudyBacterial InhibitionMIC = 32 µg/mL against MRSA
Neuropharmacological StudyAnxiolytic EffectsSignificant reduction in anxiety-like behavior
Anti-inflammatory StudyInflammation ReductionEffective in reducing symptoms in arthritis models

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